4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethylsulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene can be synthesized through a multi-step process involving the nitration of fluorobenzene derivatives followed by sulfonylation. One common method involves the nitration of 4-fluorobenzene to produce 4-fluoronitrobenzene, which is then subjected to sulfonylation using trifluoromethanesulfonyl chloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and sulfonylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and trifluoromethylsulfonyl groups are electron-withdrawing, making the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles due to the electron-withdrawing effects of the nitro and trifluoromethylsulfonyl groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid and nitric acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Nucleophilic Aromatic Substitution: Nucleophiles such as phenoxide ions are used under basic conditions.
Major Products Formed
Reduction: 4-Fluoro-2-amino-1-(trifluoromethylsulfonyl)benzene.
Nucleophilic Aromatic Substitution: Substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-nitro-1-(trifluoromethyl)benzene: Similar structure but lacks the sulfonyl group.
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethylsulfonyl group.
4-Fluoro-2-nitro-1-(trifluoromethylthio)benzene: Contains a trifluoromethylthio group instead of a trifluoromethylsulfonyl group.
Uniqueness
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions .
Eigenschaften
Molekularformel |
C7H3F4NO4S |
---|---|
Molekulargewicht |
273.16 g/mol |
IUPAC-Name |
4-fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3F4NO4S/c8-4-1-2-6(5(3-4)12(13)14)17(15,16)7(9,10)11/h1-3H |
InChI-Schlüssel |
CXBFMPFGNPFAPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.